Superior Binding Affinity at the NMDA Recognition Site Compared to the Parent Compound AP7
SDZ 220-581 is a biphenyl-derivative of AP7. This structural modification results in a dramatic increase in affinity for the NMDA receptor. While the parent compound AP7 exhibits a Ki of 912 nM, SDZ 220-581 demonstrates a pKi of 7.7, which translates to a Ki of approximately 20 nM, representing a ~45-fold increase in potency at the receptor level [1].
| Evidence Dimension | Binding affinity (Ki / pKi) at the NMDA receptor recognition site |
|---|---|
| Target Compound Data | pKi = 7.7 (Ki ≈ 20 nM) |
| Comparator Or Baseline | AP7: Ki = 912 nM |
| Quantified Difference | ~45-fold higher affinity for SDZ 220-581 |
| Conditions | In vitro radioligand binding assay using rat brain membranes |
Why This Matters
This quantifies the critical impact of the biphenyl moiety on target engagement, ensuring the compound selected possesses the high potency required for robust in vivo effects at lower doses.
- [1] Urwyler S, Laurie D, Lowe DA, Meier CL, Müller W. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonist--I. Pharmacological characterization in vitro. Neuropharmacology. 1996 Jun;35(6):643-54. View Source
